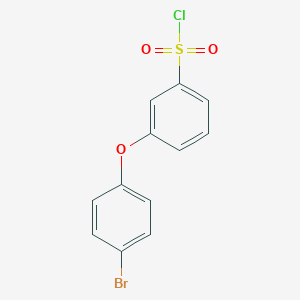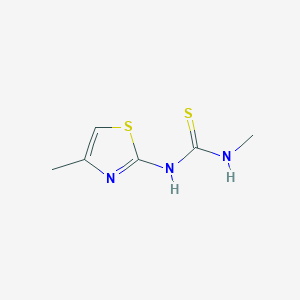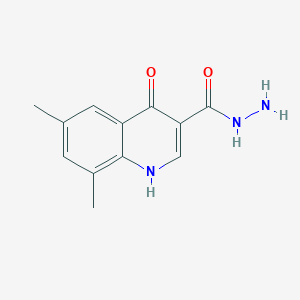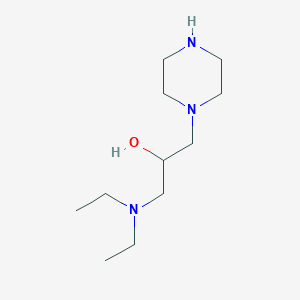
3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of aniline with ethyl glyoxalate to form α-iminoesters, which then undergo a Povarov imino-Diels-Alder reaction . Industrial production methods often utilize green and sustainable chemistry approaches, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, they have applications in the development of pesticides and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication, which can lead to antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Ethyl 7-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate can be compared with other quinoline derivatives, such as quinazoline and fluoroquinolones . While all these compounds share a quinoline backbone, their biological activities and applications can differ significantly. For example, fluoroquinolones are widely used as antibiotics, while quinazoline derivatives have been studied for their anticancer properties .
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-O-ethyl 7-O-methyl 4-(dimethylamino)quinoline-3,7-dicarboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-5-22-16(20)12-9-17-13-8-10(15(19)21-4)6-7-11(13)14(12)18(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
IGVCMJFNPPRJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12119594.png)



![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


